5,5'-Diethynyl-2,2'-bipyridine

Descripción general

Descripción

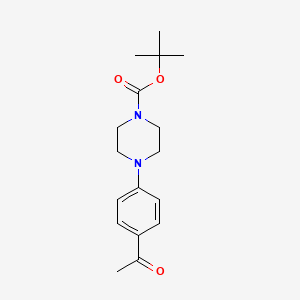

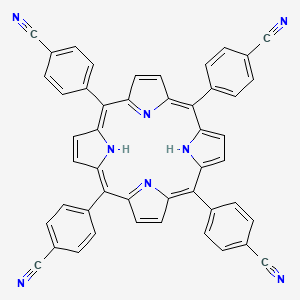

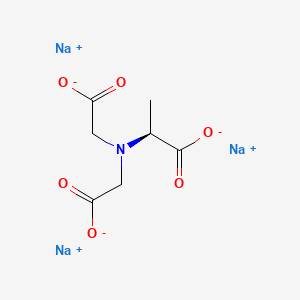

5,5’-Diethynyl-2,2’-bipyridine: is an organic compound with the molecular formula C14H8N2. It is a derivative of bipyridine, featuring ethynyl groups at the 5 and 5’ positions. This compound is of significant interest in various fields of research due to its unique structural and electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diethynyl-2,2’-bipyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 5,5’-dibromo-2,2’-bipyridine and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for 5,5’-Diethynyl-2,2’-bipyridine are not extensively documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 5,5’-Diethynyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted bipyridine derivatives.

Aplicaciones Científicas De Investigación

5,5’-Diethynyl-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is used in the design of bioactive molecules and probes for biological studies.

Medicine: Research is ongoing to explore its potential in drug development and as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 5,5’-Diethynyl-2,2’-bipyridine involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing the reactivity and selectivity of chemical reactions. The ethynyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways.

Comparación Con Compuestos Similares

- 5,5’-Dimethyl-2,2’-bipyridine

- 5,5’-Dibromo-2,2’-bipyridine

- 2,2’-Bipyridine-5,5’-diyl

Comparison:

- 5,5’-Diethynyl-2,2’-bipyridine is unique due to the presence of ethynyl groups, which provide additional sites for functionalization and enhance its electronic properties.

- 5,5’-Dimethyl-2,2’-bipyridine has methyl groups instead of ethynyl groups, making it less reactive in certain types of chemical reactions .

- 5,5’-Dibromo-2,2’-bipyridine is often used as a precursor in the synthesis of 5,5’-Diethynyl-2,2’-bipyridine.

- 2,2’-Bipyridine-5,5’-diyl serves as a spacer in coordination complexes, but lacks the ethynyl groups that provide additional reactivity .

Propiedades

IUPAC Name |

5-ethynyl-2-(5-ethynylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h1-2,5-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUWIBHXHJDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5,5'-Diethynyl-2,2'-bipyridine such a useful building block in materials chemistry?

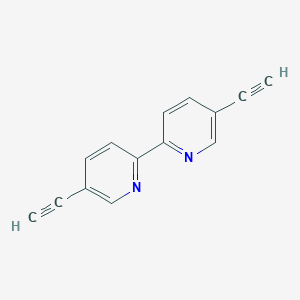

A1: this compound possesses two key features that make it highly attractive for material design:

- Bipyridine Unit: This moiety is renowned for its ability to strongly coordinate to various metal ions. This coordination forms the basis for creating diverse metal-organic frameworks and coordination polymers with tailored properties. [, , , , , , ]

- Ethynyl Groups: These terminal alkynes are versatile handles for further functionalization. They readily participate in Sonogashira cross-coupling reactions, allowing for the extension of the molecule's conjugation and the introduction of various substituents. [, , , , ]

Q2: Can you provide specific examples of how this compound has been used to create luminescent materials?

A2: Certainly, here are a couple of illustrations:

- Tetranuclear Organogold(I) Macrocycles: Researchers have synthesized macrocyclic structures using this compound as a bridging ligand and gold(I) ions. These complexes exhibit dual luminescence and can efficiently sensitize ytterbium(III) luminescence through energy transfer processes. []

- Hybrid Pt-Ir Polymers: By reacting this compound with platinum(II) and iridium(III) precursors, researchers have produced luminescent conjugated polymers. These polymers display hybrid excited states with characteristics derived from both the platinum and iridium chromophores. []

Q3: How does the incorporation of this compound into poly(dithiafulvene)s influence their electronic properties?

A3: Introducing this compound units into poly(dithiafulvene)s leads to interesting changes in their electronic behavior:

- Reduced Donor Strength: The electron-accepting nature of the bipyridine unit relative to a benzene analogue results in a polymer with weaker electron-donating properties. []

- Intramolecular Charge Transfer: The presence of both electron-rich dithiafulvene and electron-deficient bipyridine units within the polymer backbone facilitates intramolecular charge transfer, which can be observed spectroscopically. []

- Enhanced Conductivity: The intramolecular charge transfer interactions contribute to an unusually high electrical conductivity (3.1 × 10-4 S/cm) in the undoped state of the polymer. []

Q4: Beyond luminescent materials, what other applications are being explored for polymers incorporating this compound?

A4: The ability of this compound to bind metal ions makes its polymers promising for applications beyond light emission:

- Metallo-supramolecular Networks: Researchers are investigating the use of this compound-containing poly(p-phenylene ethynylene)s to create three-dimensional networks by complexing the bipyridine units with various transition metal ions. These networks show potential in optoelectronics. []

Q5: Are there any challenges associated with working with this compound and its derivatives?

A5: Yes, a few challenges exist:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)

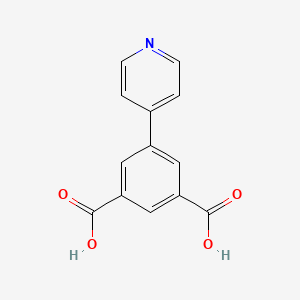

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)